molecular formula C18H13ClN4OS B224103 2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile

2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile

Cat. No. B224103
M. Wt: 368.8 g/mol
InChI Key: LUTXIHFTNWRKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile (referred to as Compound A) is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the thieno[2,3-b]pyridine family and is known for its potent biological activity.

Mechanism of Action

The mechanism of action of Compound A is not fully understood, but it is known to interact with various cellular pathways and signaling molecules. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, Compound A has been shown to modulate the activity of neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Compound A has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. In addition, Compound A has been shown to modulate the activity of neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurological disorders. The compound has also been shown to have anti-inflammatory properties, which may be responsible for its potential use in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Compound A in lab experiments is its potent biological activity, which allows for the study of its effects on various cellular pathways and signaling molecules. In addition, the compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using Compound A in lab experiments is its potential toxicity, which may limit its use in certain experimental models.

Future Directions

There are a number of future directions for the study of Compound A. One potential direction is the further exploration of its anti-cancer properties, particularly in the treatment of solid tumors. Another potential direction is the study of its potential use in the treatment of neurological disorders such as Huntington's disease. In addition, the compound's anti-inflammatory properties may be further explored for its potential use in the treatment of autoimmune diseases. Finally, the development of more potent and selective analogs of Compound A may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of Compound A involves a multi-step process that includes the reaction of 2-chloroaniline with 2,3-dichloropyridine in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methylthiophenol and a catalyst to form the final product, Compound A.

Scientific Research Applications

Compound A has been the subject of extensive research for its potential therapeutic applications. The compound has been studied for its anti-cancer properties, as well as its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, Compound A has also been studied for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.

properties

Product Name

2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

4-amino-13-(2-chlorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile

InChI

InChI=1S/C18H13ClN4OS/c1-8-11(7-20)17(21)23-15-14-10(9-4-2-3-5-12(9)19)6-13(24)22-18(14)25-16(8)15/h2-5,10H,6H2,1H3,(H2,21,23)(H,22,24)

InChI Key

LUTXIHFTNWRKIR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC2=C1SC3=C2C(CC(=O)N3)C4=CC=CC=C4Cl)N)C#N

Canonical SMILES

CC1=C(C(=NC2=C1SC3=C2C(CC(=O)N3)C4=CC=CC=C4Cl)N)C#N

Origin of Product

United States

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